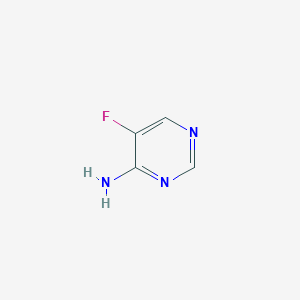

5-Fluoropyrimidin-4-amine

Overview

Description

The compound 5-Fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom in pyrimidine derivatives often imparts unique physical, chemical, and biological properties, making them valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Synthesis Analysis

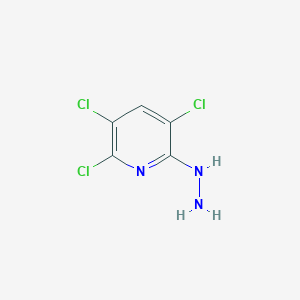

The synthesis of 5-Fluoropyrimidin-4-amine derivatives has been explored through various methods. One approach involves the use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key intermediate in the production of kinase inhibitors . Another method includes a practical synthesis involving telescoped steps starting from commercially available 2,4-dichloro-5-fluoropyrimidine, which is an economical alternative to a Mitsunobu-based synthesis for the preparation of potent deoxycytidine kinase inhibitors . Additionally, a minimalist radiofluorination/palladium-catalyzed amination sequence has been used for the radiosynthesis of 2-amino-5-[18F]fluoropyridines .

Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the conformational analysis and crystal structure of a related compound, a fumaric acid salt of a fluorinated piperidin derivative, were determined using NMR and X-ray crystallography, indicating that the solid and solution conformations are similar . In another study, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers was investigated, revealing a range of solid-state assemblies and optical properties .

Chemical Reactions Analysis

The reactivity of 5-Fluoropyrimidin-4-amine derivatives has been explored in the context of their potential as kinase inhibitors. Novel amine derivatives of 5-fluoropyrimidine have been synthesized and screened for anticancer activity, with some showing promising results against various human cancer cell lines . Additionally, the synthesis of various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been carried out, with some compounds exhibiting significant antitubercular activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoropyrimidin-4-amine derivatives are influenced by the presence of fluorine atoms. For example, the fluorine-containing organic molecules have been used as structure-directing agents in the synthesis of crystalline microporous materials, with the position of the fluorine atom affecting the templating ability . The presence of fluorine also does not seem to influence the silicon distribution in the framework of the synthesized materials . The thermal stability and phase transitions of these compounds have been studied using thermal gravimetric analysis and differential scanning calorimetry, providing insights into their polymorphism and crystalline forms .

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

5-Fluoropyrimidin-4-amine has been utilized in the synthesis of important pharmaceutical intermediates. For instance, a study reported the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a crucial intermediate for the JAK2 kinase inhibitor AZD1480, using immobilized amine transaminase from Vibrio fluvialis in a continuous flow biotransformation system (Semproli et al., 2020).

Chemotherapy Research

While avoiding specific drug usage and side effects, it's noteworthy that 5-fluoropyrimidin-4-amine derivatives like fluoropyrimidines are extensively researched in oncology. They form the basis of several chemotherapy regimens, especially in the treatment of solid tumors. The focus of recent research has been on understanding the pharmacogenetics associated with fluoropyrimidine-based therapies, especially the role of dihydropyrimidine dehydrogenase (DPD) in drug metabolism and toxicity (Del Re et al., 2017).

Development of Anti-Inflammatory and Anticancer Agents

A study discussed the synthesis of cyanopyrimidine derivatives containing 5-fluoropyrimidin-4-amine, showing promising results as anticancer and anti-inflammatory agents. These compounds displayed significant activity against various cancer cell lines and inflammation, highlighting their potential in drug development (Akhtar et al., 2020).

Exploration in Herbicide Development

5-Fluoropyrimidin-4-amine has also found applications in agriculture, particularly in the synthesis of novel herbicides. A study described a modified cascade cyclization process to synthesize 4-amino-5-fluoropicolinates, a class of compounds with potential as herbicides (Johnson et al., 2015).

Mechanism of Action

While the specific mechanism of action for 5-Fluoropyrimidin-4-amine is not mentioned in the search results, fluoropyrimidines in general exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

Safety and Hazards

properties

IUPAC Name |

5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZMNMQCFNJXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392849 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidin-4-amine | |

CAS RN |

811450-26-7 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does RS-1748, a derivative of 5-Fluoropyrimidin-4-amine, interact with its target CCR4 and what are the downstream effects of this interaction?

A1: RS-1748 acts as a CCR4 antagonist by binding to the receptor and blocking the binding of its natural ligands, such as CCL17. [] This competitive inhibition prevents the activation of CCR4 signaling pathways in cells expressing this receptor, primarily T helper 2 (Th2) cells. By inhibiting CCR4 signaling, RS-1748 disrupts the migration and recruitment of Th2 cells to sites of inflammation, effectively reducing the inflammatory response. [] This mechanism is particularly relevant in the context of allergic asthma, where Th2 cells play a significant role in airway inflammation.

Q2: What is the structural characterization of RS-1748, including its molecular formula and weight?

A2: RS-1748, chemically named 2-{4-[2-(diethylamino)ethoxy]phenyl}-N-(2,4-difluorobenzyl)-5-fluoropyrimidin-4-amine, has the molecular formula C23H26F3N5O and a molecular weight of 445.48 g/mol. [] While the provided research does not include specific spectroscopic data for RS-1748, such data (e.g., NMR, IR, Mass spectrometry) are essential for confirming the structure and purity of synthesized compounds.

Q3: Can you elaborate on the in vivo efficacy of RS-1748 as demonstrated in the research?

A3: The research demonstrates the in vivo efficacy of RS-1748 using a guinea pig model of ovalbumin-induced airway inflammation, a well-established model for studying allergic asthma. [] Oral administration of RS-1748 at a dose of 10 mg/kg significantly attenuated airway inflammation in these animals. [] This finding suggests that RS-1748 holds promise as a potential therapeutic agent for treating asthma by effectively targeting and reducing airway inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)